(S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid

Übersicht

Beschreibung

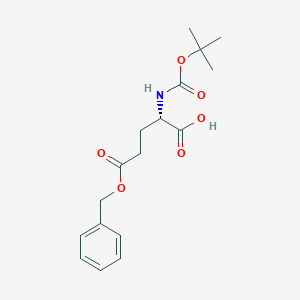

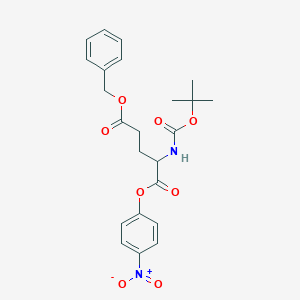

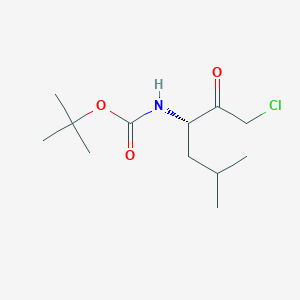

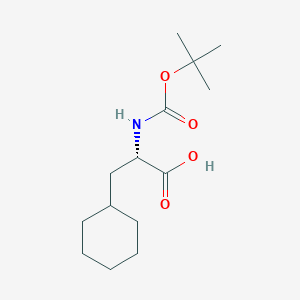

“(S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid” is an alanine derivative . It is also known as "(3S)-3-[(tert-butoxycarbonyl)amino]-3-(2-thienyl)propanoic acid" . This compound is used for research purposes .

Molecular Structure Analysis

The molecular formula of “(S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid” is C12H17NO4S . The molecular weight is 271.33 g/mol . The InChI code is "1S/C12H17NO4S/c1-12(2,3)17-11(16)13-8(7-10(14)15)9-5-4-6-18-9/h4-6,8H,7H2,1-3H3,(H,13,16)(H,14,15)/t8-/m0/s1" .

Physical And Chemical Properties Analysis

“(S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid” is a solid substance with a white to off-white color . It should be stored at -20°C for 3 years or at 4°C for 2 years. In solvent, it can be stored at -80°C for 6 months or at -20°C for 1 month .

Wissenschaftliche Forschungsanwendungen

Flavor Compound Formation and Breakdown

Research into branched aldehydes, which are key flavor compounds in food, has shed light on the production and degradation of these compounds from amino acids. This research is vital for controlling the formation of desired flavor levels in food products, although it does not directly mention "(S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid," the understanding of amino acid transformations is relevant (Smit, Engels, & Smit, 2009).

Sorption of Herbicides to Soil and Organic Matter

The sorption behavior of phenoxy herbicides, including the influence of soil parameters on sorption, is crucial for understanding environmental interactions. This information helps in the development of more environmentally friendly agricultural practices and compounds (Werner, Garratt, & Pigott, 2012).

Carcinogenicity Evaluation of Thiophene Analogues

The synthesis and evaluation of thiophene analogues of known carcinogens have implications for drug development and toxicological assessments. These studies help identify potential risks associated with novel compounds before they enter clinical trials or the environment (Ashby, Styles, Anderson, & Paton, 1978).

Biodegradation of Organic Ether in Soil

Understanding the biodegradation pathways of organic ethers such as ethyl tert-butyl ether (ETBE) in soil and groundwater contributes to the development of bioremediation strategies for contaminated sites. This research aids in environmental protection efforts by identifying microbial strains capable of degrading pollutants (Thornton et al., 2020).

Pharmacological Applications of Chlorogenic Acid

Chlorogenic Acid (CGA) displays a wide range of pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective activities. Studies on CGA contribute to the development of natural health products and dietary supplements (Naveed et al., 2018).

Levulinic Acid in Drug Synthesis

Levulinic acid, derived from biomass, is a versatile compound used in drug synthesis. Its applications in cancer treatment and as a precursor for drug synthesis highlight the importance of sustainable chemicals in pharmaceutical development (Zhang et al., 2021).

Biomarkers for Tobacco Exposure and Cancer

The study of urinary carcinogen metabolites offers insights into tobacco exposure and its link to cancer, aiding in the development of cancer prevention and cessation programs (Hecht, 2002).

Eigenschaften

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-12(2,3)17-11(16)13-9(10(14)15)7-8-5-4-6-18-8/h4-6,9H,7H2,1-3H3,(H,13,16)(H,14,15)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJLISTAWQHSIHL-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370329 | |

| Record name | N-(tert-Butoxycarbonyl)-3-thiophen-2-yl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid | |

CAS RN |

56675-37-7 | |

| Record name | N-(tert-Butoxycarbonyl)-3-thiophen-2-yl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Thien-2-yl)-L-alanine, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.